1-azido-4-(propan-2-yl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-azido-4-(propan-2-yl)benzene can be synthesized through various methods, one of which involves the nucleophilic substitution reaction of 4-(propan-2-yl)aniline with sodium azide. The reaction typically proceeds in the presence of a suitable solvent such as dimethylformamide (DMF) and under controlled temperature conditions to ensure the formation of the azido compound.
Reaction Scheme:
4-(propan-2-yl)aniline+NaN3→this compound+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent safety measures due to the potentially explosive nature of azides. Continuous flow reactors and automated systems can be employed to enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-azido-4-(propan-2-yl)benzene undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the isopropyl group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Cycloaddition: Alkynes, copper(I) catalysts.
Substitution: Electrophiles such as bromine (Br2), nitrating agents (HNO3/H2SO4).
Major Products Formed
Reduction: 4-(propan-2-yl)aniline.
Cycloaddition: 1-(4-(propan-2-yl)phenyl)-1H-1,2,3-triazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-azido-4-(propan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing heterocycles, such as triazoles, which are valuable in medicinal chemistry.
Materials Science: The azido group can be used for surface modification of polymers and other materials, enhancing their properties for specific applications.
Bioconjugation: The compound can be used in click chemistry for bioconjugation, allowing the attachment of biomolecules to surfaces or other molecules in a highly specific manner.
Mechanism of Action
The mechanism of action of 1-azido-4-(propan-2-yl)benzene in chemical reactions primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine through the addition of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
1-azido-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
1-azido-4-ethylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.
1-azido-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
1-azido-4-(propan-2-yl)benzene is unique due to the presence of the isopropyl group, which influences its reactivity and the steric effects in its chemical reactions. This makes it distinct in terms of its physical and chemical properties compared to other azido-substituted benzenes.
Properties
IUPAC Name |
1-azido-4-propan-2-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(2)8-3-5-9(6-4-8)11-12-10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCQLOBFXPPLNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302466 | |
Record name | 1-Azido-4-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77721-45-0 | |
Record name | 1-Azido-4-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77721-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azido-4-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-4-(propan-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.